molecular formula C25H20N4O4 B2664353 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326909-32-3

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2664353
CAS No.: 1326909-32-3
M. Wt: 440.459
InChI Key: ONBCSMDBZFFNAR-UHFFFAOYSA-N
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Description

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . This particular compound features a quinazoline core substituted with a benzyl group and an oxadiazole ring, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with benzylamine, followed by cyclization to form the quinazoline ring. The oxadiazole ring is then introduced through a reaction with an appropriate hydrazide and ethoxyphenyl derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring may enhance the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways .

Properties

CAS No.

1326909-32-3

Molecular Formula

C25H20N4O4

Molecular Weight

440.459

IUPAC Name

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31)

InChI Key

ONBCSMDBZFFNAR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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